

# An In-depth Technical Guide to tert-Amylamine (CAS Number: 594-39-8)

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## Compound of Interest

Compound Name: *tert-Amylamine*

Cat. No.: *B128125*

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## Introduction

**tert-Amylamine**, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-amyl group, impart specific chemical properties that are leveraged in the synthesis of various target molecules. This guide provides a comprehensive overview of **tert-Amylamine**, focusing on its chemical and physical properties, synthesis, applications in drug development, and safety information.

## Chemical and Physical Properties

The fundamental properties of **tert-Amylamine** are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General Information and Identifiers

Property	Value	Reference
CAS Number	594-39-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C5H13N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	87.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	1,1-Dimethylpropylamine, 2-Methyl-2-butanamine, tert-Pentylamine	<a href="#">[4]</a> <a href="#">[5]</a>
EC Number	209-839-9	<a href="#">[1]</a>
MDL Number	MFCD00008056	<a href="#">[1]</a>

Table 2: Physical Properties

Property	Value	Reference
Appearance	Colorless to light yellow liquid	<a href="#">[5]</a>
Boiling Point	77 °C	<a href="#">[6]</a>
Melting Point	-105 °C	
Density	0.746 g/mL at 25 °C	<a href="#">[6]</a>
Refractive Index	n <sub>20/D</sub> 1.3996	<a href="#">[6]</a>
Flash Point	-1 °C (closed cup)	<a href="#">[4]</a>
Water Solubility	Soluble	

## Synthesis of tert-Amylamine

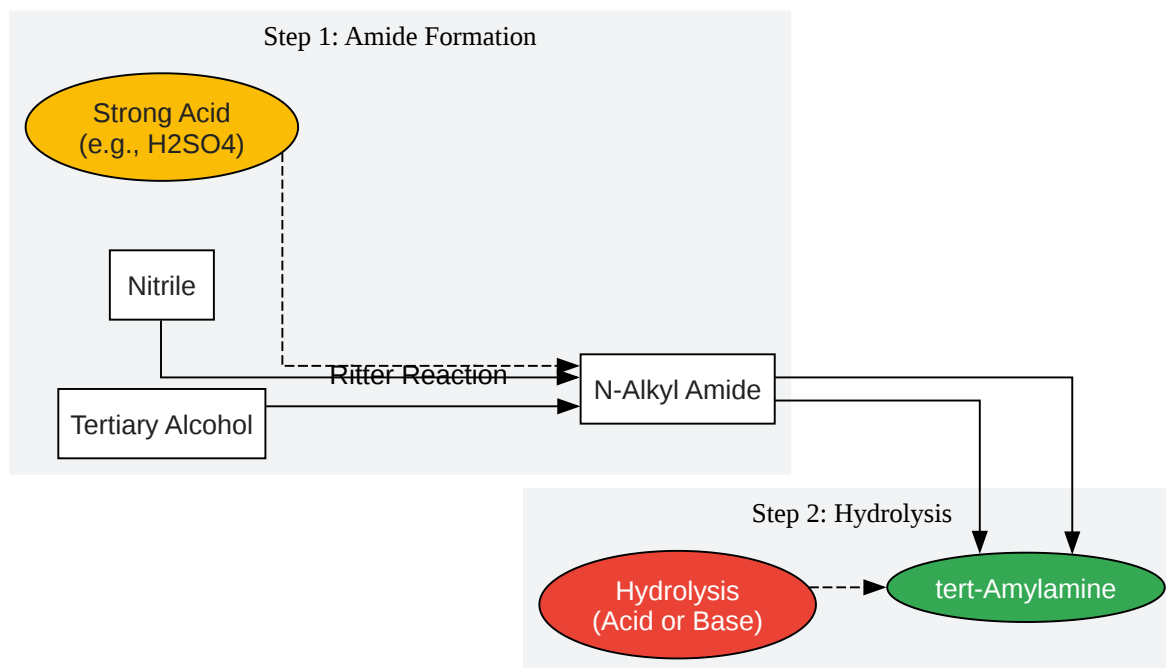
The synthesis of **tert-Amylamine** can be achieved through various methods, with the Ritter and Leuckart reactions being prominent examples.

### Ritter Reaction

The Ritter reaction is a versatile method for preparing N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.<sup>[7][8]</sup> The resulting amide can then be hydrolyzed to yield the corresponding amine. For the synthesis of **tert-Amylamine**, a tertiary alcohol or alkene can be reacted with a nitrile followed by hydrolysis.

Experimental Protocol (General Procedure): A general procedure for the synthesis of tert-alkylamines via the Ritter reaction involves the following steps:

- Reaction of a suitable tertiary alcohol with a nitrile (e.g., chloroacetonitrile) in the presence of a strong acid.<sup>[1][9]</sup>
- The resulting N-chloroacetyl-tert-alkylamine is then subjected to cleavage of the chloroacetyl group.<sup>[1][9]</sup>
- An optimized method for this cleavage involves boiling the chloroacetamide in a mixture of ethanol and acetic acid (e.g., a 5:1 ratio) for several hours.<sup>[1][9]</sup>
- The final tert-alkylamine product is then isolated and purified.<sup>[1][9]</sup>



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**Fig. 1:** General workflow of the Ritter reaction for **tert-Amylamine** synthesis.

## Leuckart Reaction

The Leuckart reaction provides a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as the nitrogen source and reducing agent.<sup>[10][11]</sup> This reaction is typically carried out at elevated temperatures.

Experimental Protocol (General Procedure): A general procedure for the Leuckart reaction involves:

- Heating a mixture of a ketone or aldehyde with ammonium formate or formamide.<sup>[10][12]</sup>
- The reaction proceeds through the formation of an intermediate N-formyl derivative.

- Subsequent hydrolysis of the formyl derivative yields the primary amine.[12]

## Applications in Drug Development

**tert-Amylamine** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bulky tert-amyl group can be strategically incorporated into drug candidates to modulate their pharmacological properties.

## Synthesis of Cyanobenzylamine Derivatives

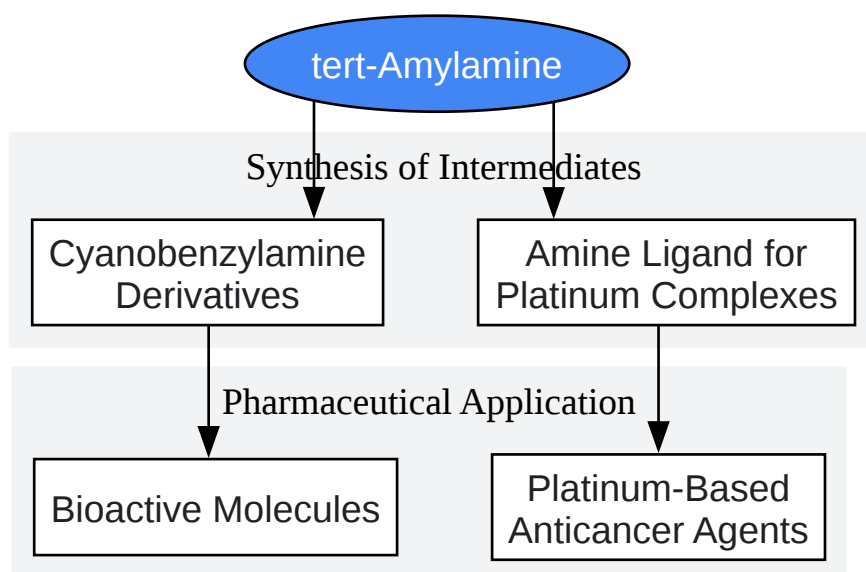
**tert-Amylamine** has been utilized as a substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives.[6] These derivatives are of interest in medicinal chemistry for their potential biological activities.

## Synthesis of Platinum-Based Anticancer Agents

A significant application of **tert-Amylamine** is in the development of novel platinum-based anticancer drugs. Platinum complexes are a cornerstone of cancer chemotherapy, with drugs like cisplatin and carboplatin being widely used.[13] Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. **tert-Amylamine** can be incorporated as a ligand in these complexes. For instance, a new anticancer Pt(II) complex, cis-[Pt(NH<sub>3</sub>)<sub>2</sub>(tertpentylgly)]NO<sub>3</sub>, was synthesized using a glycine-derivative ligand which would have been derived from **tert-amylamine**.

Experimental Protocol (General Synthetic Strategy for Platinum Complexes): The synthesis of platinum(II) complexes often involves the following general steps:

- Starting from a suitable platinum precursor, such as K<sub>2</sub>PtCl<sub>4</sub>. [13]
- Ligand substitution reactions are carried out to introduce the desired amine ligands. [13]
- The reaction conditions, such as temperature and solvent, are controlled to achieve the desired isomer (e.g., cis or trans). [13]
- The final platinum complex is then purified and characterized using techniques like NMR spectroscopy and X-ray crystallography. [14]



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**Fig. 2:** Logical workflow for the application of **tert-Amylamine** in drug development.

## Biological Activity Context

While specific signaling pathways directly modulated by **tert-Amylamine** are not extensively documented, the broader class of amines and their derivatives are known to interact with various biological targets. For instance, trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[15] Derivatives of **tert-Amylamine** could potentially interact with such receptors, a hypothesis that warrants further investigation in drug discovery programs.

Furthermore, the biological activity of the platinum complexes synthesized using **tert-Amylamine** derivatives is primarily attributed to the platinum center's interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.[13][16] The amine ligands play a crucial role in modulating the complex's stability, solubility, and cellular uptake.[14]

## Safety Information

**tert-Amylamine** is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Category	Information	Reference
Signal Word	Danger	
Hazard Statements	H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.	[4]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]

## Conclusion

**tert-Amylamine** is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct chemical properties and reactivity make it a versatile reagent for introducing the tert-amyl group into various molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling is essential for its

effective utilization in research and development. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

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